3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, an ethoxyethyl group, a methyl group, a triazolo ring, and a purine dione ring . These groups and rings are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo-thiadiazines, are synthesized using a variety of methods . A typical synthesis might involve the reaction of appropriate precursors under suitable conditions, followed by purification and characterization of the product .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups and rings. For example, the bromophenyl group would have a planar, aromatic ring structure with a bromine atom attached . The triazolo ring would have a five-membered ring structure with three nitrogen atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and rings. For example, the bromophenyl group could undergo electrophilic aromatic substitution reactions . The triazolo ring could participate in a variety of reactions, including ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, the presence of the bromophenyl group could increase its molecular weight and lipophilicity .
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives, including those related to the specified compound, reveals their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibiting good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antiproliferative Agents
Research into fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives has shown significant anti-proliferative activity against human cancer cell lines. Sucharitha et al. (2021) synthesized novel derivatives evaluated for their in vitro anti-proliferative activity, identifying compounds with potent activity comparable to standard drugs (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).
Drug Design and Development
Junaid et al. (2019) explored the development of practical methods for the preparation of 5-aza-isoguanines, showcasing the potential of purine isosteres in drug design and development. Their work highlights the versatility of triazolo and purine derivatives in constructing new therapeutic agents (Junaid, Lim, Zhou, Chui, & Dolzhenko, 2019).
Antiviral and Anticancer Activity
Compounds related to 3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been synthesized and evaluated for their anticancer and anti-HIV-1 activity. Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, with some showing considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).
Future Directions
Properties
IUPAC Name |
8-(4-bromophenyl)-5-(2-ethoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-3-27-9-8-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRJFPRZPPPLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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